N-(2-Bromobenzyl)heptan-4-amine

Description

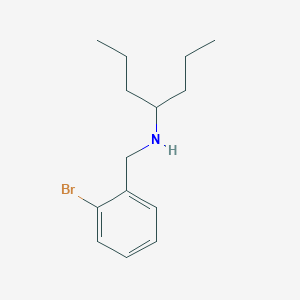

N-(2-Bromobenzyl)heptan-4-amine is a secondary amine characterized by a heptan-4-amine backbone substituted with a 2-bromobenzyl group. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the preparation of functionalized aryl amines and cinnamamides . Its structure combines the lipophilic heptane chain with the electron-withdrawing bromine atom on the benzyl moiety, influencing its reactivity and physical properties.

Properties

Molecular Formula |

C14H22BrN |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

N-[(2-bromophenyl)methyl]heptan-4-amine |

InChI |

InChI=1S/C14H22BrN/c1-3-7-13(8-4-2)16-11-12-9-5-6-10-14(12)15/h5-6,9-10,13,16H,3-4,7-8,11H2,1-2H3 |

InChI Key |

JCPPTFZEZXJWOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NCC1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

N-((5-Methyl-2-(naphthalen-2-yl)oxazol-4-yl)methyl)cycloheptanamine (8VP131)

- Structure : Features a naphthalene-substituted oxazole ring and a cycloheptanamine backbone.

- Synthesis : Prepared via method C (59% yield) using cycloheptanamine and a substituted oxazole precursor .

- Properties : Higher molecular weight (MW: ~335.4 g/mol) and aromaticity compared to the target compound, likely enhancing π-π stacking interactions.

(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine

- Structure : Contains dual bromine atoms and a nitro group on the aryl ring.

- Properties: Increased electron-withdrawing effects (Br and NO₂) result in reduced nucleophilicity at the amine center. MW: 386.04 g/mol .

Sulfonamide Derivatives

N-([1,1'-Biphenyl]-3-yl)-N-(2-bromobenzyl)-4-methylbenzenesulfonamide (6)

- Structure : Incorporates a sulfonamide group and a biphenyl system.

- Synthesis : Achieved via sulfonylation of N-(2-bromobenzyl)-[1,1'-biphenyl]-3-amine in pyridine (80°C, 12 h) .

Halogenated Alkylamine Derivatives

N-Benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine (5b)

- Structure: Contains multiple benzyl groups and a bromo-phenoxypropyl chain.

- Synthesis : Derived from aziridine ring-opening with benzyl bromide (reflux, 5 h) .

Bicyclic Amine Derivatives

(1R,2R,3R,5S)-N-((2-(2-Ethylphenyl)-5-methyloxazol-4-yl)methyl)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine (8VP101)

- Structure: Combines a bicyclic isopinocampheylamine core with an oxazole substituent.

- Synthesis : 59% yield via method C; characterized by distinct NMR shifts (e.g., bicyclic proton environments at δ 1.2–2.4 ppm) .

Data Table: Key Comparative Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield | Notable Properties |

|---|---|---|---|---|

| This compound (Target) | ~292.2 (calculated) | 2-Bromobenzyl, heptane chain | Not reported | Moderate lipophilicity, alkylamine |

| 8VP131 | ~335.4 | Naphthalene-oxazole, cycloheptanamine | 59% | Enhanced aromatic stacking |

| Compound 6 (Sulfonamide derivative) | ~460.4 | Biphenyl, sulfonamide | Not reported | Acidic N–H, hydrogen-bond donor |

| 5b (Bromo-phenoxypropylamine) | ~408.7 | Dual benzyl, bromo-phenoxypropyl | Not reported | Steric hindrance, SN2 reactivity |

| (4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine | 386.04 | Dual Br, nitro | Not reported | Electron-deficient aryl system |

Research Findings and Implications

- Synthetic Flexibility : this compound’s synthesis can be tailored via alkylation (e.g., using 2-bromobenzyl bromide) or amidation, similar to strategies in .

- Substituent Effects : The bromine atom in the target compound enhances electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura), whereas sulfonamide or nitro groups in analogs enable diverse reactivity (e.g., nucleophilic substitutions or reductions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.